1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate is a heterocyclic compound featuring a pyrimidine ring fused to a pyrazole moiety, with a benzoate ester substituent. Pyrimidine-pyrazole hybrids are of significant interest in agrochemical and pharmaceutical research due to their diverse bioactivities, including herbicidal, antimicrobial, and metal-chelating properties .
Properties
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-5-16-14(4)22-23(19-20-12(2)11-13(3)21-19)17(16)25-18(24)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJNBREXAZLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a pyrazole derivative, followed by esterification with benzoic acid. The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like ethanol or methanol. Industrial production methods may employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, often using reagents like sodium hydride or potassium tert-butoxide.
Ester Hydrolysis: The benzoate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens. The pyrimidine and pyrazole rings are known to interact with nucleic acids and proteins, disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Agrochemical Derivatives (Pyrimidine-Based Herbicides)
Compounds with the 4,6-dimethylpyrimidin-2-yl group are prevalent in herbicides. Key comparisons include:
- Key Differences :
- The target compound lacks the sulfonylurea bridge present in oxasulfuron and sulfometuron-methyl, which is critical for acetolactate synthase (ALS) inhibition in weeds . Its benzoate group may confer alternative modes of action, such as disrupting cell membrane integrity or interfering with auxin signaling.
- Lipophilicity: The benzoate ester in the target compound likely enhances soil persistence compared to polar sulfonylurea derivatives .
Antimicrobial Bipyrazoles (Pharmaceutical Analogs)
Pyrazole derivatives with antimicrobial activity share structural similarities:
- Key Differences :
- Bipyrazolyl derivatives (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols) exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans due to their hydroxyl groups, which facilitate hydrogen bonding with microbial targets . The target compound’s benzoate group may reduce direct hydrogen bonding but improve pharmacokinetic properties.
Metal-Chelating Ligands
Pyrimidine-pyrazole hybrids are also employed in coordination chemistry:
| Compound Name | Structural Features | Biological Activity | Application | Reference |
|---|---|---|---|---|
| Ligand in | Pyrimidine-naphthalenol | Metal chelation | Analytical chemistry |
- Key Differences: The naphthalenol group in ’s ligand enables strong chelation of transition metals (e.g., Cu²⁺, Fe³⁺), whereas the target compound’s benzoate may exhibit weaker coordination, limiting its utility in metal ion binding .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on antiviral and antibacterial activities, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 426.5 g/mol. Its structure includes a pyrimidine ring, a pyrazole moiety, and a benzoate group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 944788-55-0 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant activity against various viruses. In particular, compounds with similar structural motifs have been reported to inhibit the replication of viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV).
A study by Dawood et al. demonstrated that pyrazole derivatives exhibited antiviral efficacy against HSV type 1, reducing plaque formation significantly (up to 69%) at specific concentrations . Another compound in the same family showed an EC50 value of 0.12 mmol/L against RSV, indicating potent antiviral properties compared to traditional antivirals like ribavirin .
Antibacterial Activity
The antibacterial properties of related compounds have also been documented. For example, small polar hits against Staphylococcus aureus were identified through whole-cell screening methods, showcasing the potential for developing new antibiotics based on these structures . The structure–activity relationship (SAR) studies suggest that modifications in the substituents significantly affect antibacterial activity.
Case Study:
A recent investigation into pyrazolo[3,4-d]pyrimidine derivatives found that certain modifications enhanced their antimicrobial efficacy. Specifically, compounds with a pyrimidine substitution at the N-position exhibited improved inhibition rates against bacterial biofilms .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of a dimethylpyrimidine ring and ethyl groups at specific positions enhances biological activity. For instance, the introduction of electron-donating groups has been shown to improve the interaction with biological targets, leading to increased potency against viral and bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
